4-Amino-2,5,8-trimethylquinoline
Overview
Description
4-Amino-2,5,8-trimethylquinoline is an organic compound with the molecular formula C₁₂H₁₄N₂ and a molecular weight of 186.25 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amino group at the 4-position and three methyl groups at the 2, 5, and 8 positions on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Amino-2,5,8-trimethylquinoline is through the Combes quinoline synthesis. This method involves the condensation of aniline derivatives with β-diketones, followed by an acid-catalyzed ring closure . The reaction typically uses concentrated sulfuric acid as the catalyst, although polyphosphoric acid can also be employed for better yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the same principles as the Combes quinoline synthesis. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,5,8-trimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines.
Scientific Research Applications
4-Amino-2,5,8-trimethylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2,5,8-trimethylquinoline involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of nucleic acids or proteins in microorganisms . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,6,8-trimethylquinoline: Similar in structure but with a different position of the methyl groups.
2,5,7-Trimethylquinoline: Lacks the amino group but has similar methyl substitutions.
4-Amino-6-ethylquinoline: Contains an ethyl group instead of methyl groups.
Uniqueness
4-Amino-2,5,8-trimethylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the amino group at the 4-position and the three methyl groups at the 2, 5, and 8 positions provide distinct steric and electronic effects that differentiate it from other quinoline derivatives.
Properties
IUPAC Name |
2,5,8-trimethylquinolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-7-4-5-8(2)12-11(7)10(13)6-9(3)14-12/h4-6H,1-3H3,(H2,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWPDSZMVNRGHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=NC2=C(C=C1)C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589026 | |
Record name | 2,5,8-Trimethylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948292-44-2 | |
Record name | 2,5,8-Trimethyl-4-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948292-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5,8-Trimethylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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